

# Protocol for the extraction of "2"-O-Galloylmyricitrin" from Polygonum aviculare

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Compound of Interest		
Compound Name:	2"-O-Galloylmyricitrin	
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An Application Note and Protocol for the Extraction of **2"-O-Galloylmyricitrin** from Polygonum aviculare

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and identification of **2"-O-GalloyImyricitrin**, a bioactive flavonoid, from the aerial parts of Polygonum aviculare (common knotgrass). The methodologies described are based on established phytochemical techniques for flavonoid isolation from this plant species and its relatives.

#### Introduction

Polygonum aviculare L., commonly known as knotgrass, is a medicinal herb that has been traditionally used for various ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, tannins, and saponins.[1][2][3] Among these, galloylated flavonoids such as 2"-O-Galloylmyricitrin are of significant interest due to their potential antioxidant and anti-inflammatory properties. This protocol outlines a comprehensive procedure for the extraction and purification of this target compound for research and drug development purposes.

#### **Data Presentation**

The following table summarizes quantitative data from an optimized extraction method for a related galloylated flavonoid, 3"-O-galloylmyricitrin, from Polygonum aviculare leaves using



deep eutectic solvent-based ultrasonic-assisted extraction (DES-based UAE). This data can serve as a valuable reference for optimizing the extraction of **2"-O-Galloylmyricitrin**.

Table 1: Optimized Extraction Parameters and Yield for 3"-O-Galloylmyricitrin from Polygonum aviculare Leaves using DES-based UAE[4]

Parameter	Optimal Value
Extraction Solvent	Choline chloride-levulinic acid (ChCl-Lev)
Liquid-to-Solid Ratio	85:1 (mL/g)
Ultrasonic Time	60 min
Ultrasonic Temperature	70°C
Water Content in DES	38% (v/v)
Yield of 3"-O-galloylmyricitrin	7.91 mg/g DW

Note: DW refers to the dry weight of the plant material.

## **Experimental Protocols**

This section details the step-by-step methodology for the extraction and purification of **2"-O-Galloylmyricitrin** from Polygonum aviculare.

### **Plant Material Preparation**

- Collection and Identification: Collect the aerial parts of Polygonum aviculare during the flowering season. The plant material should be authenticated by a qualified botanist.
- Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two to three weeks until brittle.
- Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.



#### **Extraction**

This protocol utilizes a reflux extraction method, which has been effectively used for extracting flavonoids from P. aviculare.[5]

- Apparatus: Set up a reflux extraction apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
- Solvent Maceration: Weigh 500 g of the powdered plant material and place it into the roundbottom flask.
- Extraction Process:
  - Add 5 L of 70% ethanol to the flask.
  - Heat the mixture to reflux and maintain for 4-6 hours.
  - Allow the mixture to cool to room temperature.
  - Filter the extract through Whatman No. 1 filter paper.
  - Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

#### **Purification**

The purification process involves liquid-liquid partitioning followed by column chromatography and preparative HPLC.

- Suspension: Suspend the crude ethanol extract in distilled water.
- Fractionation: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity:

### Methodological & Application



- n-hexane (to remove non-polar compounds like chlorophylls and lipids)
- Ethyl acetate
- n-butanol
- Solvent Removal: Concentrate each fraction using a rotary evaporator to obtain the
  respective crude fractions. The ethyl acetate and n-butanol fractions are expected to be rich
  in flavonoids.
- Stationary Phase: Pack a glass column with silica gel, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.
- Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
- Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.
- Fraction Collection: Collect the eluate in fractions of a fixed volume.
- Monitoring: Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualization under UV light (254 nm and 365 nm). Pool the fractions that show similar TLC profiles.
- System: Use a preparative HPLC system equipped with a C18 column.
- Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- Purification: Inject the semi-purified, flavonoid-rich fractions from the column chromatography step into the preparative HPLC system.
- Fraction Collection: Collect the peaks corresponding to the retention time of 2"-O-Galloylmyricitrin based on analytical HPLC analysis of standards or previous runs.
- Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2"-O-Galloylmyricitrin.



#### **Identification and Characterization**

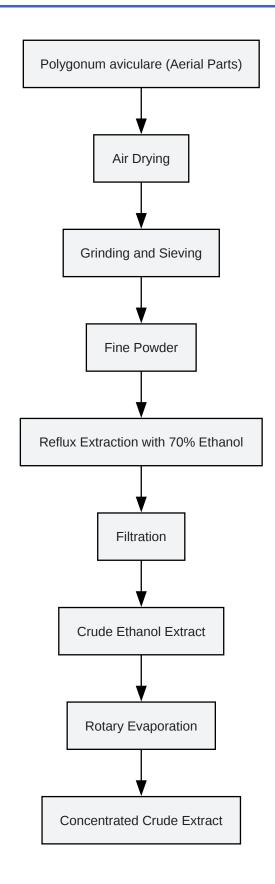
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For structural elucidation.

## **Mandatory Visualization**

The following diagrams illustrate the key workflows in this protocol.

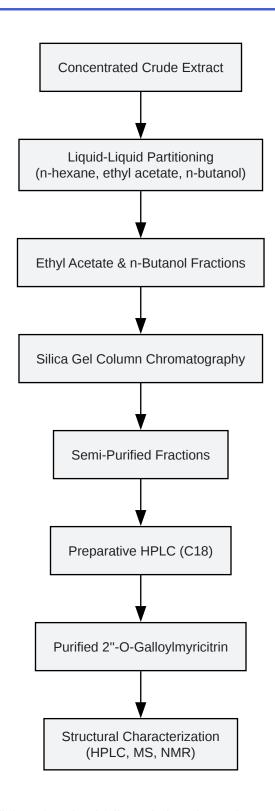




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Caption: Workflow for the extraction of crude extract from Polygonum aviculare.





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Caption: Purification and characterization workflow for 2"-O-GalloyImyricitrin.



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